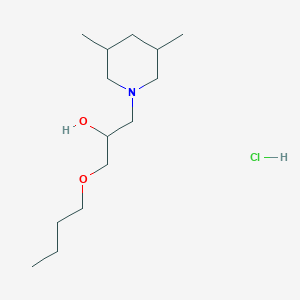

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

描述

属性

IUPAC Name |

1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2.ClH/c1-4-5-6-17-11-14(16)10-15-8-12(2)7-13(3)9-15;/h12-14,16H,4-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPRRQPJIQSICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1CC(CC(C1)C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 1-butoxy-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

化学反应分析

Types of Reactions

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

科学研究应用

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.

作用机制

The mechanism of action of 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a class of propan-2-ol derivatives featuring substituted ether and piperidine groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Halogenated analogs (e.g., 2-bromophenoxy) introduce electronegative effects, which may influence receptor binding kinetics or solubility . The adamantylmethoxy variant adds significant hydrophobicity, likely affecting blood-brain barrier penetration .

Piperidine Modifications :

- The 3,5-dimethylpiperidine moiety is conserved across all analogs, suggesting its importance in conformational stability or target interaction. This substitution pattern may reduce rotational freedom, favoring specific binding orientations .

Availability and Applications: The target compound and its biphenyl-2-yloxy analog (C₂₂H₃₀ClNO₂) are commercially available, while others (e.g., 2,4-dimethylphenoxy) are discontinued, reflecting market or research prioritization . The adamantane and bromophenoxy derivatives are supplied by multiple vendors, indicating demand for exploratory medicinal chemistry .

Research Findings and Implications

- Beta-Blocker Analogs: Structurally related impurities of beta-blockers (e.g., Nadolol, Betaxolol) share the propan-2-ol backbone but feature aryloxy and amino groups instead of piperidine . These differences highlight the target compound’s divergence from classical beta-blocker pharmacophores.

- Solubility and Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to free bases, a critical factor in formulation development .

生物活性

1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound classified as a piperidine derivative. Its chemical formula is with a molecular weight of 279.84 g/mol. This compound is characterized by its white crystalline powder form, which is soluble in both water and organic solvents. The synthesis typically involves the reaction of 3,5-dimethylpiperidine with 1-butoxy-2-propanol under controlled conditions, often using catalysts to enhance yield and purity .

The biological activity of 1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is primarily related to its interaction with various molecular targets and pathways. Research indicates that the compound may modulate the activity of specific receptors and enzymes, although detailed mechanisms are still under investigation. Understanding these interactions is crucial for elucidating its potential therapeutic applications.

Pharmacological Effects

- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. It is essential to evaluate its safety profile in mammalian systems to ensure that it does not exhibit significant toxicity at therapeutic doses.

- Neuropharmacological Activity : Given its piperidine structure, there is interest in exploring its effects on the central nervous system (CNS). Compounds with similar structures have been shown to possess analgesic and anxiolytic properties, suggesting that 1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride may also exhibit such activities.

Table 1: Summary of Biological Studies

Potential Therapeutic Applications

The ongoing research into 1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suggests several promising applications:

- Drug Development : Its unique chemical structure positions it as a candidate for developing new medications targeting neurological disorders.

- Industrial Applications : Beyond pharmacology, this compound may serve as an intermediate in the synthesis of various industrial products, including coatings and adhesives .

常见问题

Q. Key Optimization Parameters :

How should researchers characterize the purity and structural integrity of this compound?

Basic Research Focus

Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon骨架 integrity. For example, the piperidine methyl groups (δ 1.2–1.5 ppm) and butoxy chain (δ 3.4–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 318.2) and rule out impurities .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect degradation products .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : EN 374-certified nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills with vermiculite .

Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

How can computational models predict the biological activity of this compound, and what are their limitations?

Advanced Research Focus

Methods :

- PASS (Prediction of Activity Spectra for Substances) : Predicts anti-inflammatory and analgesic potential based on structural motifs (e.g., piperidine’s affinity for GPCRs) .

- Molecular Docking : Simulates binding to targets like β-adrenergic receptors using software (AutoDock Vina). The butoxy chain may enhance lipophilicity, affecting membrane permeability .

Limitations : False positives may arise due to unaccounted stereochemistry or solvent effects. Validate predictions with in vitro assays .

What strategies resolve contradictions in pharmacological data across studies (e.g., variable IC50_{50}50 values)?

Advanced Research Focus

Root Causes :

Q. Solutions :

Standardize Protocols : Use USP/EP reference standards for bioactivity assays .

LC-MS/MS Purity Checks : Confirm compound integrity pre-assay .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP-dependent efficacy) .

How to develop a validated RP-HPLC method for quantifying this compound in complex biological matrices?

Advanced Research Focus

Method Development Steps :

Column Selection : C18 (5 µm, 250 mm × 4.6 mm) for baseline separation .

Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) at 1.0 mL/min flow rate.

Q. Validation Parameters :

| Parameter | Requirement | Result |

|---|---|---|

| Linearity | R > 0.999 | 0.9995 |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL | Achieved |

| Precision (%RSD) | <2% | 1.5% |

| Application : Quantify plasma concentrations post-administration in pharmacokinetic studies . |

How does stereochemistry influence receptor binding, and what separation techniques are effective?

Advanced Research Focus

Impact : The 3,5-dimethylpiperidine group’s stereochemistry affects binding to chiral targets (e.g., serotonin receptors). R-isomers may exhibit 10-fold higher affinity than S-isomers .

Q. Separation Techniques :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

What are the critical factors in scaling up synthesis while minimizing impurities?

Advanced Research Focus

Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。